molecular formula C11H8BrNO3 B12872130 2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid

2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid

Cat. No.: B12872130
M. Wt: 282.09 g/mol
InChI Key: VERBDUGLOFZDCW-DUXPYHPUSA-N
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Description

2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid is a compound that belongs to the class of heterocyclic compounds known as oxazoles. These compounds are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a bromomethyl group and an acrylic acid moiety in the structure of this compound makes it a versatile intermediate in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. The acrylic acid moiety can participate in Michael addition reactions, targeting nucleophilic sites in proteins and enzymes .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

(E)-3-[2-(bromomethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid

InChI

InChI=1S/C11H8BrNO3/c12-6-10-13-8-3-1-7(2-4-11(14)15)5-9(8)16-10/h1-5H,6H2,(H,14,15)/b4-2+

InChI Key

VERBDUGLOFZDCW-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CBr

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CBr

Origin of Product

United States

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